2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid is an organic compound belonging to the class of dibenzylbutane lignans . It has a molecular formula of C19H18O6 and a molecular weight of 342.34 g/mol . This compound is characterized by the presence of a benzodioxole ring and a benzyl group attached to a succinic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.
Benzylation: The benzodioxole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Succinic Acid Formation: The final step involves the formation of the succinic acid backbone by reacting the benzylated benzodioxole with succinic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as beta-lactamase, which is involved in antibiotic resistance . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid
- 1-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid
Uniqueness
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid is unique due to its specific structural features, including the presence of both a benzodioxole ring and a benzyl group attached to a succinic acid backbone . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H18O6 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2S,3S)-2-(1,3-benzodioxol-5-ylmethyl)-3-benzylbutanedioic acid |
InChI |
InChI=1S/C19H18O6/c20-18(21)14(8-12-4-2-1-3-5-12)15(19(22)23)9-13-6-7-16-17(10-13)25-11-24-16/h1-7,10,14-15H,8-9,11H2,(H,20,21)(H,22,23)/t14-,15-/m0/s1 |
InChI Key |
ASEJDWRSZYAIOT-GJZGRUSLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H]([C@H](CC3=CC=CC=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(CC3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.